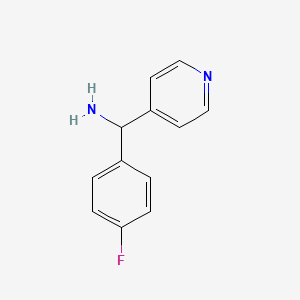

(4-Fluorophenyl)(pyridin-4-yl)methanamine

描述

Contextualization within Methanamine Chemistry

Methanamine, also known as methylamine, is the simplest primary amine with the chemical formula CH₃NH₂. wikipedia.org It is an organic compound derived from ammonia (B1221849) where one hydrogen atom is replaced by a methyl group. wikipedia.org Methanamines are versatile building blocks in organic synthesis due to the reactivity of the amine group. wikipedia.org They serve as precursors for a wide range of more complex molecules and are utilized in the production of pharmaceuticals and agrochemicals. ontosight.ai

The chemistry of methanamine and its derivatives is characterized by the nucleophilic nature of the nitrogen atom. wikipedia.org This property allows them to participate in various chemical reactions, including alkylation, acylation, and condensation reactions. For instance, methanamine can react with phosgene (B1210022) to produce methyl isocyanate, a key intermediate in the synthesis of carbamate (B1207046) pesticides. wikipedia.org

Significance of Fluorinated Pyridyl Moieties in Contemporary Chemical Science

The incorporation of fluorine atoms and pyridyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science. Fluorine, with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule. mdpi.comnih.gov These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nih.govacs.org

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds. nih.govslideshare.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to enzymes and receptors. digitellinc.com The combination of a fluorine atom and a pyridine moiety, creating a fluorinated pyridyl group, is a powerful tool for fine-tuning the properties of drug candidates. mdpi.com This combination is found in a growing number of FDA-approved drugs. mdpi.com

The strategic placement of fluorine on a pyridyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic fate. nih.gov These changes can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive compounds. mdpi.com

Overview of Research Trajectories for Aryl Pyridyl Methanamines

The broader class of aryl pyridyl methanamines, which includes (4-Fluorophenyl)(pyridin-4-yl)methanamine, has been investigated for a variety of potential applications. The general structure, consisting of an aromatic ring and a pyridine ring linked by a methanamine bridge, provides a versatile scaffold for designing molecules with specific biological activities.

Research in this area often focuses on synthesizing libraries of related compounds with different substituents on the aryl and pyridyl rings to explore their structure-activity relationships (SAR). These studies aim to identify compounds with optimized properties for a particular therapeutic target. For example, derivatives of aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov

Furthermore, the pyridine nucleus is a key component in compounds with demonstrated antimicrobial and antiviral activities. nih.gov The synthesis of novel pyridine derivatives continues to be an active area of research in the quest for new therapeutic agents. frontiersin.orgresearchgate.net The ability to modify the aryl group, such as through fluorination, provides an additional avenue for optimizing the biological activity of these compounds.

属性

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGKQVOLPJFKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Fluorophenyl Pyridin 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei. For (4-Fluorophenyl)(pyridin-4-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a comprehensive structural confirmation.

¹H, ¹³C, and ¹⁹F NMR Analyses

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring typically appear as two doublets in the downfield region (around δ 8.5 and 7.3 ppm). The 4-fluorophenyl ring protons also present as two doublets, or a pair of multiplets, due to coupling with each other and with the fluorine atom. A key signal is the methine proton (-CH-), which would appear as a singlet, integrating to one proton. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For derivatives like 2-(4-Fluorophenyl)pyridine, characteristic signals are observed, such as δ 163.5 (d, J = 249.3 Hz) for the carbon attached to fluorine and other aromatic signals between δ 115 and 157 ppm. rsc.org For this compound, one would expect distinct signals for the ipso-carbon attached to fluorine showing a large coupling constant (¹JCF), carbons of the pyridine ring, carbons of the fluorophenyl ring, and the methine carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. nih.gov A single resonance is expected for the fluorine atom in the 4-fluorophenyl group. For the related compound 2-(4-Fluorophenyl)pyridine, this signal appears at δ -113.16. rsc.org The chemical shift and coupling patterns in ¹⁹F NMR can provide valuable information about the electronic environment of the fluorine atom.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Pyridine-H (α to N) | ~ 8.5 | Doublet (d) |

| ¹H | Pyridine-H (β to N) | ~ 7.3 | Doublet (d) |

| ¹H | Fluorophenyl-H (ortho to F) | ~ 7.1 | Triplet (t) or Multiplet (m) |

| ¹H | Fluorophenyl-H (meta to F) | ~ 7.4 | Multiplet (m) |

| ¹H | Methine-CH | ~ 5.5 | Singlet (s) |

| ¹H | Amine-NH₂ | Variable (broad) | Singlet (br s) |

| ¹⁹F | Ar-F | ~ -110 to -120 | Multiplet (m) |

Vibrational Spectroscopy (IR, FTIR) Investigations

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic rings (phenyl and pyridine) will exhibit several absorption bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1150-1250 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring has characteristic out-of-plane C-H bending vibrations that appear below 900 cm⁻¹. researchgate.net

The analysis of these vibrational modes, often supported by density functional theory (DFT) calculations, allows for a detailed confirmation of the molecular structure. nih.govnih.gov

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |

| C-F Stretch | Fluoroaromatic | 1150 - 1250 | Strong |

| C-H Out-of-plane Bend | Aromatic Rings | 700 - 900 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS: Electrospray ionization is a soft ionization technique suitable for polar molecules like amines. In positive ion mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. Given the molecular formula C₁₂H₁₁FN₂, the monoisotopic mass is 202.0906 u. Therefore, the ESI-MS spectrum should show a base peak at m/z ≈ 203.0984.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the [M+H]⁺ ion of C₁₂H₁₁FN₂, an HRMS (ESI) experiment would be expected to find a mass that matches the calculated exact mass of C₁₂H₁₂FN₂⁺ (203.0984) to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org Tandem MS (MS/MS) experiments could further elucidate the structure by analyzing fragmentation patterns, which would likely involve cleavage of the bond between the methine carbon and the aromatic rings. mdpi.com

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, an XRD analysis would reveal critical structural parameters.

Analysis of structurally related compounds provides insight into the expected solid-state features. For example, the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine shows a dihedral angle of 49.51° between the pyridine and 4-fluorophenyl rings. researchgate.net Similarly, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the rings is 74.34°. nih.gov It is therefore expected that the two aromatic rings in the title compound are not coplanar.

Furthermore, the amine group is capable of forming intermolecular hydrogen bonds. In the solid state, these interactions are crucial in defining the crystal packing. Structures of related amine salts, such as pyridin-4-ylmethanaminium perchlorate, show intricate networks of N-H···O hydrogen bonds. nih.gov For the neutral compound, N-H···N hydrogen bonds between the amine of one molecule and the pyridine nitrogen of another are highly probable, potentially forming chains or dimers in the crystal lattice. nih.gov

Table 3: Representative Crystal Data for a Structurally Related Compound Data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.5189 (5) |

| b (Å) | 8.1339 (3) |

| c (Å) | 20.0009 (13) |

| V (ų) | 1711.27 (15) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds.

For this compound, Thin Layer Chromatography (TLC) on silica (B1680970) gel plates would be employed for rapid monitoring of reaction progress. The polarity of the eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) would be adjusted to achieve good separation of the product from starting materials and byproducts.

Column chromatography is the standard method for purification on a preparative scale. The crude product is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system optimized by TLC. rsc.org The basic nature of the amine may require the addition of a small amount of a base like triethylamine (B128534) to the eluent to prevent peak tailing and improve recovery.

For rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Using either a normal-phase or reverse-phase column, HPLC can separate the target compound from even minor impurities. The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine derivatives, offering high resolution and sensitivity. While specific methods for this compound are not extensively detailed in publicly available literature, established methods for analogous compounds provide a robust framework for its analysis. The separation of pyridine-containing compounds is often achieved using reversed-phase chromatography.

Method development for this compound would logically start with a C18 stationary phase, valued for its versatility and effectiveness in separating a wide array of organic molecules. The mobile phase composition is a critical parameter, typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of additives such as trifluoroacetic acid is common to improve peak shape and resolution for amine-containing compounds by minimizing tailing.

Given the chiral nature of this compound, chiral HPLC is essential for the separation of its enantiomers. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as those coated with cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are frequently employed for the resolution of racemic mixtures of pharmaceutical compounds.

Detection is most commonly performed using a UV detector, as the aromatic rings within the molecule are strong chromophores. A photodiode array (PDA) detector would be particularly advantageous, allowing for the acquisition of the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.

A proposed HPLC method for the analysis of this compound is summarized in the interactive table below.

| Parameter | Condition | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for broad applicability. |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Trifluoroacetic Acid | Acetonitrile is a common organic modifier. The gradient elution allows for the separation of compounds with a range of polarities. Trifluoroacetic acid improves peak shape for the amine. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |

| Detection | UV at 254 nm | The aromatic rings exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Electron Microscopy and X-ray Photoelectron Spectroscopy for Supported Systems

When this compound or its derivatives are immobilized on a solid support, for applications such as catalysis or functionalized materials, Electron Microscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for surface characterization.

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the surface morphology of the support material. These techniques can reveal how the deposition of the compound affects the surface structure, such as changes in particle size, shape, and distribution. For instance, if the compound is supported on nanoparticles, TEM can be used to visualize the individual particles and determine if the organic molecule forms a uniform coating.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a supported system of this compound, XPS can confirm the presence of the compound on the surface and provide insights into its interaction with the support.

The high-resolution XPS spectra of the C 1s, N 1s, and F 1s regions would be of particular interest. The N 1s spectrum can distinguish between the nitrogen in the pyridine ring and the amine group, and can also indicate protonation or coordination to a metal center. The F 1s signal confirms the presence of the fluorophenyl group. Shifts in the binding energies of these core levels can provide information about the chemical environment and bonding interactions with the support material.

The following interactive table summarizes the expected XPS data for a hypothetical system of this compound supported on a silica (SiO₂) surface.

| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N), ~288.0 (C-F) | Confirmation of the carbon backbone and functional groups. |

| Nitrogen | N 1s | ~399.0 (Pyridine), ~400.5 (Amine) | Distinguishes between the two nitrogen environments and indicates potential interactions. |

| Fluorine | F 1s | ~687.0 | Confirms the presence of the fluorophenyl group. |

| Silicon | Si 2p | ~103.0 | Signal from the silica support. |

| Oxygen | O 1s | ~532.5 | Signal from the silica support. |

Derivatization Strategies and Analogue Development Centered on the Fluorophenyl Pyridinyl Methanamine Core

Systematic Exploration of Substituent Effects on Pyridyl and Fluorophenyl Rings

The systematic introduction of substituents on the pyridyl and fluorophenyl rings of the (4-fluorophenyl)(pyridin-4-yl)methanamine core is a fundamental strategy to probe structure-activity relationships (SAR). Modifications to these aromatic rings can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its biological activity and pharmacokinetic properties.

Research into related structures, such as pyrazolo[1,5-a]pyrimidines, has demonstrated the importance of the 4-fluorophenyl group for biological activity. semanticscholar.orgmdpi.com In one study, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized, where the most effective analogues contained a 3-(4-fluoro)phenyl group. semanticscholar.org Further exploration of substituents on the 5-phenyl ring revealed that a wide variety of groups, differing in bulk, lipophilicity, and electronic properties, resulted in potent activity, suggesting considerable tolerance for modifications at this position. mdpi.com

For instance, in a series of pyrazol-4-yl-pyridine derivatives, the introduction of an electron-withdrawing cyano group on the pyridine (B92270) ring, as opposed to a methyl group, led to improved yields in subsequent palladium-catalyzed coupling reactions. nih.gov This highlights how electronic modifications on the pyridine ring can influence synthetic accessibility.

The following table summarizes the effects of various substituents on the activity of pyrazolo[1,5-a]pyrimidine derivatives, providing insights that can be extrapolated to the this compound core.

Design and Synthesis of Bridged and Cyclized Analogues (e.g., Piperidine-Based Methanamines)

The incorporation of the (fluorophenyl)(pyridinyl)methanamine core into bridged and cyclized systems, such as those based on a piperidine ring, represents a significant structural modification. This strategy aims to introduce conformational rigidity and explore new chemical space, which can lead to enhanced potency and selectivity for biological targets.

The synthesis of piperidine-based analogues can be achieved through various synthetic routes. One common approach involves the hydrogenation or reduction of corresponding pyridine precursors. nih.gov While these reactions often require transition metal catalysts and harsh conditions, recent advancements have focused on developing more efficient and stereoselective methods. nih.gov

For example, the synthesis of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been achieved through the reduction of a tetrahydropyridine intermediate. google.com This piperidine derivative serves as a key building block for more complex molecules. Another synthetic strategy involves the intramolecular reductive hydroamination/cyclization of alkynes to form the piperidine ring. nih.gov

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[4,5-b]pyridines)

Fusing the (fluorophenyl)(pyridinyl)methanamine core with other heterocyclic rings leads to the formation of novel polycyclic systems with distinct chemical and biological properties. Pyrazolo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines are two prominent examples of such fused systems that have garnered significant attention in medicinal chemistry. nih.govnih.gov

Pyrazolo[1,5-a]pyrimidines: This scaffold has been extensively explored for the development of kinase inhibitors. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with the hinge region of kinases. nih.gov The synthesis of these compounds often involves the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. The this compound moiety can be incorporated at various positions of the pyrazolo[1,5-a]pyrimidine core to modulate its biological activity. semanticscholar.org For instance, compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system attached to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors. nih.gov

Imidazo[4,5-b]pyridines: These fused heterocycles are structurally analogous to purines and have shown a wide range of biological activities. nih.govrjeid.com The synthesis of imidazo[4,5-b]pyridines typically involves the cyclization of 2,3-diaminopyridine derivatives with various reagents. The this compound unit can be introduced as a substituent on the imidazo[4,5-b]pyridine core to explore new therapeutic applications. uctm.edu

Formation of Schiff Base Ligands and Their Metal Complexes

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases. mdpi.comnih.gov These Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands in coordination chemistry. nih.gov

The nitrogen atom of the azomethine group and potentially other heteroatoms within the Schiff base ligand can coordinate with various metal ions to form stable metal complexes. nih.gov The synthesis of these complexes is typically straightforward, involving the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent. unsri.ac.id

The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. nih.gov The coordination of the metal ion can influence the electronic properties and geometry of the ligand, leading to altered reactivity and biological interactions. The choice of the metal ion and the substituents on the Schiff base ligand allows for the fine-tuning of the properties of the resulting metal complexes. nih.gov

Investigation of Imidazole and Benzimidazole-Derived Analogues

The development of imidazole and benzimidazole-derived analogues of this compound represents another important derivatization strategy. These five-membered nitrogen-containing heterocycles can act as bioisosteres for other aromatic rings and can participate in various non-covalent interactions, such as hydrogen bonding.

Imidazole Analogues: Imidazole-containing compounds have been investigated as p38 MAP kinase inhibitors. nih.govresearchgate.net For example, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine has been synthesized and its crystal structure reveals intermolecular N—H⋯N hydrogen bonds. nih.gov The synthesis of such compounds can be achieved through multicomponent reactions, for instance, by reacting 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with formaldehyde and ammonium acetate. nih.gov

Benzimidazole Analogues: The benzimidazole scaffold is a common feature in many biologically active compounds. The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The this compound moiety can be incorporated into the benzimidazole structure to generate novel compounds with potential therapeutic applications.

Structure-Reactivity and Structure-Property Relationships (SAR) in Derivative Series

Structural modifications to the this compound core have a profound impact on the coordination capabilities and electronic properties of its derivatives. These changes, in turn, influence the reactivity and biological activity of the molecules.

Coordination Capabilities: The introduction of substituents on the pyridyl and fluorophenyl rings can alter the steric and electronic environment around the potential coordination sites (e.g., the pyridine nitrogen and the methanamine nitrogen). For example, bulky substituents near the pyridine nitrogen may hinder its ability to coordinate with metal ions. Conversely, the introduction of additional donor atoms through substitution can lead to the formation of multidentate ligands with enhanced coordination capabilities. The formation of Schiff bases and their subsequent complexation with metal ions is a prime example of how structural modifications can be used to create versatile coordination compounds. nih.gov

Electronic Properties: The electronic properties of the this compound core can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic rings. nih.gov These substituents can modulate the electron density of the molecule, which can affect its reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking.

For instance, in a study of pyrazol-4-yl-pyridine derivatives, it was found that an electron-withdrawing cyano moiety on the pyridine ring improved the efficiency of palladium-catalyzed cross-coupling reactions. nih.gov This demonstrates a clear link between the electronic nature of the substituents and the synthetic accessibility of the derivatives. Furthermore, the electronic properties of the substituents can influence the pKa of the molecule, which is a critical parameter for its behavior in biological systems.

Methodological Approaches to SAR Elucidation in Synthetic Chemistry

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, providing a systematic framework to understand how the chemical structure of a compound influences its biological activity. For the this compound core, while direct and extensive public-domain SAR studies are not widely available, the methodological approaches to understanding its derivatization can be effectively illustrated by examining related structural classes that incorporate either the fluorophenyl or the pyridinylmethylamine moiety. A prominent example is the investigation of pyrazolo[1,5-a]pyrimidines as anti-mycobacterial agents, where a 3-(4-fluoro)phenyl group and a 7-(pyridin-2-ylmethylamine) side chain are key structural features. The strategies employed in such studies provide a clear blueprint for the systematic exploration of the chemical space around the (fluorophenyl)(pyridinyl)methanamine scaffold.

The primary methodological approach involves the systematic synthesis of analogues by modifying specific regions of the core structure and evaluating the impact of these changes on a particular biological endpoint. This process can be broken down into several key stages:

Identification of Key Pharmacophoric Elements: The initial step involves recognizing the essential structural components responsible for the desired biological activity. For a molecule like this compound, these would be the 4-fluorophenyl ring, the pyridine-4-yl ring, and the central methanamine linker.

Systematic Derivatization: Analogues are then synthesized by introducing a variety of substituents at different positions on these core elements. This allows for the exploration of the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity on biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the pyridine ring could be replaced with other heterocycles, or the fluorine atom could be substituted with other halogens or small electron-withdrawing groups.

Conformational Analysis: The methanamine linker allows for considerable rotational flexibility. Synthetic modifications that constrain this rotation, for example, by incorporating the linker into a ring system, can provide valuable insights into the bioactive conformation of the molecule.

A case study on a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrates the practical application of these principles. In this series, the 3-phenyl group was substituted, and various modifications were made to the 7-(pyridin-2-ylmethylamine) moiety to probe the SAR for anti-mycobacterial activity.

One of the key findings from such studies is the significant influence of substituents on the phenyl ring. For instance, it has been observed that a 4-fluoro substitution on the phenyl ring is often beneficial for activity, potentially by blocking metabolic oxidation. mdpi.com

The following interactive data table summarizes the SAR findings for a series of analogues based on a core structure related to this compound, highlighting the impact of substitutions on the pyridine ring on antimycobacterial activity.

| Compound ID | R Group on Pyridine Ring | Biological Activity (MIC90, µg/mL) |

| 1 | 4'-H | > 32 |

| 2 | 4'-Cl | > 32 |

| 3 | 4'-CF3 | > 32 |

| 4 | 4'-OMe | 1.05 |

| 5 | 4'-NMe2 | 0.40 |

| 6 | 4'-N-morpholine | 0.06 |

| 7 | 3'-CN | > 32 |

Data is illustrative and based on findings for pyrazolo[1,5-a]pyrimidine derivatives which share structural motifs with this compound.

The data clearly indicates that electron-donating groups at the 4'-position of the pyridine ring enhance the antimycobacterial activity, with the 4'-N-morpholine derivative showing the highest potency. mdpi.com Conversely, electron-withdrawing groups at the same position, or a cyano group at the 3'-position, lead to a loss of activity. mdpi.com This systematic approach of synthesizing and testing a focused library of compounds allows for the development of a predictive SAR model for the chemical class under investigation. These models are invaluable in guiding the design of future analogues with improved therapeutic potential.

Applications of 4 Fluorophenyl Pyridin 4 Yl Methanamine and Its Analogues in Chemical Research

Utility as Key Reagents and Intermediates in Advanced Organic Synthesis

(4-Fluorophenyl)(pyridin-4-yl)methanamine and its cognates serve as pivotal building blocks in the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. The diarylmethylamine scaffold, of which this compound is a prime example, is a recurring motif in a multitude of biologically active compounds.

The synthetic utility of pyridin-4-ylmethanamine derivatives is well-documented. They are frequently employed as versatile intermediates for the elaboration of intricate molecular frameworks. For instance, compounds featuring a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential inhibitors of p38 MAP kinase. nih.govnih.gov The synthesis of such inhibitors often involves the strategic introduction of the (4-Fluorophenyl)(pyridin-4-yl)methyl moiety, highlighting the role of this compound as a crucial precursor.

Furthermore, the pyridine (B92270) nucleus is a fundamental component in a wide array of pharmaceuticals and agrochemicals. nih.gov The aminomethyl group attached to the pyridine ring in pyridin-4-ylmethanamine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. biosynth.comevitachem.com This reactivity is exploited in multi-step synthetic sequences to generate libraries of compounds for biological screening. For example, a series of 5-aminomethyl-4-aryl-pyridines were synthesized and evaluated as potent and selective DPP-4 inhibitors, demonstrating the significance of the aminomethyl-pyridine core in drug design. nih.gov

The synthesis of pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities, can also utilize intermediates derived from pyridin-4-ylmethanamine. Research has shown that the regioisomeric placement of the 4-fluorophenyl and pyridin-4-yl groups on a pyrazole scaffold can significantly alter the biological activity, shifting it from p38α MAP kinase inhibition to targeting kinases relevant in cancer. nih.govnih.govresearchgate.netresearchgate.net This underscores the importance of having access to well-defined building blocks like this compound to systematically explore the structure-activity relationships of potential therapeutic agents.

Development as Ligands in Transition Metal Catalysis

The presence of both a pyridine ring and an amine group makes this compound and its analogues attractive candidates for use as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the nitrogen of the amine group can both coordinate to a metal center, potentially acting as a bidentate ligand. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity, selectivity, and stability.

Principles of Amine-Metal Coordination and Complex Formation

The formation of stable complexes between transition metals and amine-containing ligands is a fundamental principle in coordination chemistry. The lone pair of electrons on the nitrogen atom of the amine group can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. Similarly, the nitrogen atom of the pyridine ring possesses a lone pair of electrons that can participate in coordination. The ability of both nitrogen atoms in this compound to coordinate to a metal center can lead to the formation of a chelate ring, which generally enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. For instance, studies on transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related pyridine- and amine-containing ligand, have shown that the ligand can act as a bidentate donor, coordinating through the sulfur and amine groups to form tetrahedral or square planar geometries depending on the metal ion. nih.gov

Modulation of Catalytic Activity, Selectivity, and Stability through Ligand Tuning

The electronic and steric properties of a ligand play a crucial role in determining the outcome of a catalytic reaction. By modifying the structure of the ligand, it is possible to fine-tune the performance of the catalyst. The presence of a fluorine atom on the phenyl ring of this compound introduces an electron-withdrawing group, which can influence the electron density at the metal center upon coordination. This, in turn, can affect the binding of substrates and the rates of key elementary steps in the catalytic cycle.

The steric bulk of the ligand can also be adjusted to control the selectivity of a reaction. For example, in asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product over the other. The diarylmethylamine framework of this compound provides a scaffold that can be readily modified to introduce chirality.

Applications in Asymmetric Catalysis

Chiral amine derivatives are widely used as ligands in asymmetric catalysis. The development of chiral versions of this compound could open up possibilities for its use in a variety of enantioselective transformations. For instance, chiral palladium complexes have been shown to be effective in the asymmetric allylic 4-pyridinylation of allylic esters, demonstrating the potential for creating chiral pyridine-containing molecules. nih.gov

Furthermore, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), a structurally related compound, have been successfully employed as catalysts in asymmetric synthesis. researcher.life This suggests that the introduction of chirality into the this compound framework could lead to the development of novel and effective catalysts for enantioselective reactions.

Role in Homogeneous and Heterogeneous Catalytic Systems

Pyridine-containing ligands have been extensively used in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-ligand complex is dissolved in the same phase as the reactants. The solubility and stability of the catalyst can be tuned by modifying the ligand structure.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. This compound and its analogues could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. The pyridine and amine functionalities can serve as anchoring points for grafting the molecule onto the support material.

Exploration in Materials Chemistry and Luminescent Applications

The unique photophysical properties of aromatic and heterocyclic compounds have led to their widespread use in the development of advanced materials, including luminescent materials. The combination of a fluorophenyl group and a pyridine ring in this compound suggests its potential for applications in this area.

Research has demonstrated that transition metal complexes constructed from pyridine-amino acid derivatives can exhibit interesting luminescent properties. For example, a cadmium complex with a ligand derived from (S)-2-(pyridine-4-ylmethylamino)succinic acid showed high selectivity and sensitivity in the detection of iron ions through fluorescence quenching. researchgate.netresearcher.life This highlights the potential of incorporating the pyridin-4-ylmethanamine moiety into metal-organic frameworks (MOFs) or coordination polymers to create functional materials for sensing applications.

Furthermore, samarium(III) complexes containing pyridyl adducts have been shown to exhibit luminescence in both the visible and near-infrared regions. mdpi.com The pyridine ligand plays a crucial role in sensitizing the emission from the lanthanide ion. This suggests that this compound could be used as a ligand to construct luminescent lanthanide complexes with potential applications in lighting, displays, and bio-imaging.

The following table provides a summary of relevant research findings:

| Application Area | Compound/Analogue | Key Findings |

| Organic Synthesis | 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine | Investigated as potential kinase inhibitors for cancer therapy. nih.govnih.govresearchgate.netresearchgate.net |

| 5-Aminomethyl-4-aryl-pyridines | Developed as potent and selective DPP-4 inhibitors. nih.gov | |

| Catalysis | Chiral Palladium Complex | Used for asymmetric allylic 4-pyridinylation. nih.gov |

| Planar-chiral DMAP derivatives | Employed as catalysts in asymmetric synthesis. researcher.life | |

| Materials Chemistry | Cadmium-PYSA complex | Exhibited selective fluorescence quenching for iron ion detection. researchgate.netresearcher.life |

| Samarium(III)-pyridyl complexes | Showed luminescence in the visible and near-infrared regions. mdpi.com |

Applications in Analytical Chemistry for Ion Separation and Enrichment

While direct research on the application of This compound in ion separation and enrichment is not extensively documented in publicly available literature, the principles of coordination chemistry and the documented activities of its analogues strongly suggest its potential in this field. The core structure, featuring a pyridine ring and an amino group, provides key functionalities for the chelation of metal ions. The pyridine nitrogen atom and the amino group can act as a bidentate ligand, forming stable complexes with various metal cations. This characteristic is fundamental to processes like solvent extraction, membrane transport, and chromatographic separation of ions.

The effectiveness of such compounds in ion separation is often dictated by the substituents on the basic scaffold. The presence of a 4-fluorophenyl group in This compound can influence its solubility in organic solvents and its electronic properties, thereby modulating its affinity and selectivity for specific metal ions.

Research into analogous pyridine-based compounds has demonstrated their efficacy in the separation and enrichment of metal ions. For instance, various derivatives of 4-aminopyridine (B3432731) have been synthesized and investigated as chelating agents for the extraction of heavy metals. These studies provide a basis for understanding the potential applications of This compound .

A notable study focused on new CO2-soluble 4-aminopyridine derivatives for the extraction of metal ions such as Cu²⁺, Co²⁺, Zn²⁺, and Sr²⁺. elsevierpure.com These compounds demonstrated good to moderate extraction efficiencies, ranging from 50-90%, depending on the specific metal ion and the experimental conditions. elsevierpure.com The research highlighted that modifications to the parent 4-aminopyridine structure significantly influenced the extraction capabilities.

For example, the introduction of different functional groups can enhance the solubility of the ligand-metal complex in specific solvents, a critical factor in liquid-liquid extraction processes. One of the synthesized derivatives, N-hexyl-N-(4-pyridyl)octanamide, which contains a tertiary amide group, showed a particularly high extraction efficiency for copper ions, reaching 91%. elsevierpure.com This suggests that the presence of additional coordinating groups can significantly improve the sequestration of metal ions.

Similarly, derivatives of 2,6-bis((benzoyl-R)amino)pyridine have been successfully employed for the removal of Cu(II), Ni(II), Co(II), and Zn(II) ions from aqueous solutions through both classic solvent extraction and membrane extraction methods. mdpi.com Spectrophotometric studies confirmed that these compounds form stable complexes with the aforementioned metal ions, making them effective extractants. mdpi.com

The data from these studies on analogous compounds can be extrapolated to predict the potential behavior of This compound . The fundamental pyridine and amine coordinating sites are present, and the fluorophenyl group can be expected to enhance its lipophilicity, which is advantageous for solvent extraction applications.

The general mechanism for the extraction of a divalent metal ion (M²⁺) by a bidentate ligand (L) like a pyridine-methanamine derivative can be represented as:

M²⁺(aq) + 2L(org) ⇌ [ML₂]²⁺(org)

Where (aq) denotes the aqueous phase and (org) denotes the organic phase. The efficiency of this extraction depends on the formation constant of the metal-ligand complex and the partitioning of the complex into the organic phase.

Below is a table summarizing the extraction efficiencies of some 4-aminopyridine derivatives for various metal ions, which can serve as a reference for the potential performance of This compound and its analogues.

Table 1: Extraction Efficiencies of Selected 4-Aminopyridine Derivatives for Various Metal Ions

| Metal Ion | Extraction Efficiency (%) | Reference Compound(s) |

| Cu²⁺ | ~91% | N-hexyl-N-(4-pyridyl)octanamide |

| Co²⁺ | 50-90% | Various 4-aminopyridine derivatives |

| Zn²⁺ | 50-90% | Various 4-aminopyridine derivatives |

| Sr²⁺ | 50-90% | Various 4-aminopyridine derivatives |

It is important to note that the selectivity of these ligands for different metal ions can be tuned by modifying the substituents and the experimental conditions such as pH, temperature, and the nature of the organic solvent. Further research focusing specifically on This compound would be necessary to fully elucidate its capabilities and optimize its use in analytical chemistry for ion separation and enrichment.

常见问题

Q. What synthetic routes are commonly employed to prepare (4-Fluorophenyl)(pyridin-4-yl)methanamine, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-fluorobenzylamine derivatives with pyridin-4-ylmethyl precursors under catalytic hydrogenation or using coupling reagents like EDCI/HOBt. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural integrity is confirmed via H/C NMR, with characteristic peaks for the fluorophenyl (δ ~7.2–7.4 ppm, J = 8.6 Hz for F coupling) and pyridin-4-yl (δ ~8.5–8.7 ppm for aromatic protons) moieties . Recrystallization in DCM/hexane mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (pyridin-4-yl and fluorophenyl regions) and the methanamine CH group (δ ~3.8–4.0 ppm). F NMR confirms the presence of the fluorine substituent (δ ~-115 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the exact mass (calculated for CHFN: 202.0906).

- FT-IR : N-H stretching (3300–3500 cm) and aromatic C=C/C-F vibrations (1500–1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., 37°C, pH 7.4 for CYP450 assays) .

- Purity Reassessment : Quantifying trace impurities via LC-MS and correlating with activity outliers.

- Structural Confirmation : Re-analyze crystallography data (SHELXL-refined structures) to rule out stereochemical anomalies .

- Computational Validation : Compare docking poses (e.g., AutoDock Vina) with experimental IC values to identify binding mode inconsistencies .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Common due to flexible methanamine linkage. Mitigate using SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands .

- Disorder in Aromatic Rings : Apply restraints (DFIX, SIMU) during refinement to model pyridin-4-yl and fluorophenyl thermal motion .

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction spots. Example refinement statistics: R = 0.035, wR = 0.090 .

Q. Which computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

- Methodological Answer :

- Molecular Docking : Use Glide (Schrödinger) or AutoDock to model interactions with CYP51 (Leishmania) or dopamine receptors, leveraging structural analogs like sarizotan .

- QSAR Models : Train models on pyridinyl-fluorophenyl derivatives to predict logP (calculated ~2.1) and bioavailability (%F >60%).

- MD Simulations : GROMACS simulations (20 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with pyridin-4-yl N and fluorophenyl F .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。